molecular formula C9H6BrMgN B6303127 Quinolin-6-ylmagnesium bromide CAS No. 1621468-72-1

Quinolin-6-ylmagnesium bromide

Cat. No.: B6303127
CAS No.: 1621468-72-1
M. Wt: 232.36 g/mol
InChI Key: XECDZAAABJMNFE-UHFFFAOYSA-M
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Description

Quinolin-6-ylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. It has the molecular formula C₉H₆BrMgN and a molecular weight of 232.36 g/mol . This compound is characterized by the presence of a quinoline ring bonded to a magnesium bromide moiety. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds, making them valuable intermediates in the preparation of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinolin-6-ylmagnesium bromide can be synthesized through the reaction of quinoline with magnesium in the presence of an alkyl halide, typically bromine. The reaction is carried out in an anhydrous ether solvent to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

Quinoline+Mg+Br2Quinolin-6-ylmagnesium bromide\text{Quinoline} + \text{Mg} + \text{Br}_2 \rightarrow \text{this compound} Quinoline+Mg+Br2​→Quinolin-6-ylmagnesium bromide

The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, to avoid the reaction of the Grignard reagent with moisture or oxygen .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Quinolin-6-ylmagnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

    Coupling Reactions: It can be used in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.

    Halides: Alkyl halides are used in substitution reactions.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products Formed

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Substituted Quinoline Derivatives: Formed from substitution reactions.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

Quinolin-6-ylmagnesium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Quinolin-6-ylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. The magnesium atom coordinates with the nitrogen atom of the quinoline ring, enhancing the nucleophilicity of the carbon atom bonded to magnesium. This allows the compound to react with electrophiles, such as carbonyl compounds and halides, to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Similar in structure but with a phenyl ring instead of a quinoline ring.

    Pyridylmagnesium Bromide: Similar in structure but with a pyridine ring instead of a quinoline ring.

    Naphthylmagnesium Bromide: Similar in structure but with a naphthalene ring instead of a quinoline ring.

Uniqueness

Quinolin-6-ylmagnesium bromide is unique due to the presence of the quinoline ring, which imparts specific electronic and steric properties to the compound. This makes it particularly useful in the synthesis of quinoline-based compounds with biological and material applications .

Properties

IUPAC Name

magnesium;6H-quinolin-6-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.BrH.Mg/c1-2-6-9-8(4-1)5-3-7-10-9;;/h2-7H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECDZAAABJMNFE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C[C-]=C2)N=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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